N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide
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Overview
Description
N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide is a chemical compound with the molecular formula C14H13ClN2O2. It is known for its unique structure, which includes an amino group, a chloro group, and a phenoxy group attached to a phenyl ring, along with an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide typically involves the reaction of 4-amino-2-chloro-5-phenoxybenzoic acid with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The phenoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-chloro-5-methylphenyl)acetamide
- N-(4-Amino-2-chloro-5-ethoxyphenyl)acetamide
- N-(4-Amino-2-chloro-5-butoxyphenyl)acetamide
Uniqueness
N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide stands out due to its phenoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and membrane permeability, making it more effective in various applications compared to its analogs .
Properties
CAS No. |
94088-69-4 |
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Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
N-(4-amino-2-chloro-5-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)17-13-8-14(12(16)7-11(13)15)19-10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,17,18) |
InChI Key |
ZLHSHNFQIFTFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC2=CC=CC=C2)N)Cl |
Origin of Product |
United States |
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